molecular formula C15H18O2 B2947722 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one CAS No. 2287330-95-2

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one

Cat. No.: B2947722
CAS No.: 2287330-95-2
M. Wt: 230.307
InChI Key: DESNUXHIFVAVJV-UHFFFAOYSA-N
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Description

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one is a compound characterized by its unique spirocyclic structure and the presence of a phenyl group. This compound has garnered interest in various fields such as drug discovery, organic synthesis, and material science due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one typically involves the following steps:

    Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of a spiro[3.3]heptane derivative with a phenylmethoxymethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (20-50°C) to ensure optimal yield.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The phenylmethoxymethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

    Major Products: Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one has several scientific research applications:

    Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms. It can be used in the development of probes and inhibitors for various biological targets.

    Medicine: In drug discovery, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and selectivity.

    Industry: The compound’s stability and reactivity make it suitable for applications in material science, including the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The phenylmethoxymethyl group can engage in hydrophobic interactions, while the spirocyclic core provides structural rigidity.

    Pathways Involved: The specific pathways affected by this compound depend on its application. In biological systems, it may influence signaling pathways, metabolic processes, or gene expression, contributing to its observed effects.

Comparison with Similar Compounds

1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as spiro[3.3]heptane, spiro[4.4]nonane, and spiro[5.5]undecane share the spirocyclic core but differ in the substituents attached to the ring system.

    Uniqueness: The presence of the phenylmethoxymethyl group in this compound distinguishes it from other spirocyclic compounds.

Properties

IUPAC Name

1-(phenylmethoxymethyl)spiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-14-9-13(15(14)7-4-8-15)11-17-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNUXHIFVAVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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